Home > Products > Building Blocks P2845 > 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol - 55417-80-6

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Catalog Number: EVT-1707049
CAS Number: 55417-80-6
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound containing both a pyrimidine and a pyridine ring. The compound's structure also features a methyl group and a hydroxyl group. 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol serves as a building block in organic synthesis and as a key component in developing potential pharmaceutical agents. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Several synthetic routes for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol and its derivatives have been explored. A common approach involves the reaction of a substituted pyrimidine derivative, such as 2-chloro-6-methyl-pyrimidin-4-ol, with a pyridine derivative, often in the presence of a base and a catalyst. [, , , , , , , , , , , , , ]

Molecular Structure Analysis

The structure of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol has been confirmed through techniques like X-ray diffraction and NMR spectroscopy. These analyses highlight the planar nature of the molecule, with the pyridine and pyrimidine rings connected in a conjugated system. Additionally, the presence of hydrogen bond donors and acceptors within the molecule allows for intermolecular interactions, influencing its solid-state packing and potential biological activity. [, , , , , , , , , , , , ]

Chemical Reactions Analysis
  • Alkylation: The hydroxyl group can be alkylated to form ethers. [, , , , ]
  • Amination: The molecule can react with amines to form substituted amino derivatives. [, , , , , , , , , ]
  • Complexation: 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol and its derivatives can act as ligands, coordinating with metal ions to form complexes with potential applications in catalysis or material science. [, , , ]
Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol and its derivatives varies depending on the specific application. For instance, in biological systems, these compounds may interact with enzymes or receptors, modulating their activity. [, , , , , , , , , , , ] Further research is needed to elucidate the precise mechanism of action in various contexts.

Applications
  • Antimicrobial Agents: Several derivatives have shown potential as antibacterial and antifungal agents, potentially targeting essential microbial enzymes or processes. [, , , ]
  • Anticancer Agents: Certain derivatives exhibit antitumor activity against various cancer cell lines, suggesting potential as lead compounds for anticancer drug development. [, , , , , , , , ]
  • Inhibitors of Specific Enzymes: Derivatives have shown activity against enzymes like 15-lipoxygenase, suggesting potential for treating inflammatory diseases. [] Additionally, some are potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), indicating potential for cancer treatment. [, ]
  • Ligands in Metal Complexes: The compound can serve as a ligand in coordination chemistry, potentially leading to applications in catalysis and materials science. [, , , ]

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil is a novel compound investigated for its anticonvulsant activity. In vivo studies demonstrated a prominent anticonvulsant effect in rat models of PTZ-induced seizures and mice models of MES-induced seizures. Additionally, Epirimil displayed low toxicity and minimal impact on psycho-emotional behavior in animal models. []
  • Relevance: This compound shares the core structure of 2-methyl-6-(pyridin-2-yl)pyrimidine with 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The primary difference lies in the substitution at the 4-position of the pyrimidine ring. While 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol possesses a hydroxyl group, Epirimil has a thioacetamide group linked via a sulfur atom at this position. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA serves as a potential template for designing drugs against chronic myelogenous leukemia (CML). Molecular docking studies revealed a significant binding affinity for the kinase enzyme, a crucial target in CML treatment. While its binding energy was not as favorable as the control drug Imatinib, NPPA presents a promising scaffold for further development. [, ]

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This compound acts as a ligand (L) in the formation of a copper(II) complex, [CuLCl2], characterized by a distorted square-pyramidal geometry. The complex's electronic spectrum, influenced by Cu---Cl interactions, displays a characteristic band for square-pyramidal chromophores. []
  • Relevance: The ligand shares the 2-(pyridin-2-yl)pyrimidin-4-amine core structure with NPPA, a close analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The difference lies in the substitution at the 6-position of the pyrimidine ring, with a 3,5-dimethyl-1H-pyrazol-1-yl group present instead of a methyl group or a hydrogen atom. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

  • Compound Description: Imatinib, commonly used as a salt (mesylate, picrate, etc.) in leukemia treatment, specifically inhibits tyrosine kinases. This study describes the crystal structure of the Imatinib freebase, revealing an extended conformation and the formation of hydrogen-bonded chains. []

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives investigated for their antimicrobial activity. []
  • Relevance: While not a direct analog, both this compound and 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol fall under the broad category of pyrimidine derivatives. The presence of a fused thieno[2,3-d]pyrimidine system in this compound highlights the diversity possible within pyrimidine-based structures. []

4-tert-Butyl-6-{5-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-pyridin-3-yl}-2-(6-methyl-pyridin-2-yl)-pyrimidine

  • Compound Description: This compound is part of a series of pyrimidine derivatives designed as kinase inhibitors. The specific biological activity and targets of this particular compound are not elaborated upon in the provided abstract. []

6-Methyl-2-({[(pyridin-2-yl)methyl]imino}methyl)phenolate

  • Compound Description: This compound acts as a tetradentate Schiff base ligand in a cationic trinuclear zinc(II) complex, investigated for its photoluminescence properties. The complex, tetrakis[6-methyl-2-({[(pyridin-2-yl)methyl]imino}methyl)phenolato-1:2κ(8)N,N',O:O;3:2κ(8)N,N',O:O]trizinc(II) hexafluoridophosphate methanol monosolvate, exhibits strong emission at 469 nm. []
  • Relevance: This Schiff base ligand, while not a pyrimidine derivative, incorporates a pyridin-2-ylmethyl moiety similar to the pyridin-2-yl group in 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of an imine group (C=N) further diversifies its structure compared to the target compound. []

3-[1-Aryl(Alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones

  • Compound Description: This represents a class of compounds synthesized via a one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine. These compounds are highlighted for their biological activity, though specifics are not provided in the abstract. []
  • Relevance: These compounds, while not containing a pyrimidine ring, feature a pyridin-2-yl group within their structure, similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. This emphasizes the recurring use of pyridin-2-yl moieties in various pharmacologically active compounds. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues

  • Compound Description: This refers to a series of compounds with diverse 2/6-aryl/heteroaryl substituents on the pyrimidine ring. These compounds were synthesized via a cost-effective route involving initial substitution on dichloropyrimidines followed by Suzuki coupling reactions. []
  • Relevance: This series of compounds, specifically the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine core, closely resembles 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The primary structural difference lies in the presence of a trifluoromethyl group at the 6-position of the pyridine ring and an amino group at the 2-position of the pyrimidine ring in these analogs. []
  • Compound Description: N70 is a thienopyridine-based inhibitor of KDM5 histone demethylases. Its acrylamide derivative, N71, was designed to target a non-catalytic cysteine (Cys481) near the enzyme's active site. N71 demonstrated covalent binding to KDM5A, highlighting a strategy for selective inhibitor development. []
  • Relevance: While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, the presence of a pyridine ring in both N70 and N71 underscores the significance of this heterocycle in medicinal chemistry, particularly in designing enzyme inhibitors. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Relevance: This compound belongs to the pyrimidin-4-amine class, similar to the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues and structurally related to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of a 5-chloro-2,6-dimethylpyrimidin-4-amine core distinguishes it from the target compound. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a potent fungicide discovered through optimization of compound 2a. It demonstrates excellent activity against Puccinia sorghi and Erysiphe graminis, comparable to or surpassing commercially available fungicides. Importantly, HNPC-A9229 exhibits lower toxicity in rats compared to 2a. []
  • Relevance: HNPC-A9229 is structurally related to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol through its pyrimidine ring core, highlighting the versatility of pyrimidine-based structures in developing agrochemicals and pharmaceuticals. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amine analogs (Va-k)

  • Compound Description: This series of compounds was synthesized and evaluated for anthelmintic activity. The compounds exhibited moderate to good activity against the earthworm Pheretima posthuma in vitro. []
  • Relevance: These analogs share a structural similarity with 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol in that they are all substituted pyrimidines. The presence of a 6-methyl-1H-benzimidazol-2-yl group at position 6 of the pyrimidine ring in these analogs is a notable difference. []

6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione

  • Compound Description: This compound's crystal structure reveals a planar 6-methylquinoxaline-2,3(1H,4H)-dione unit with two pendant pyridin-2-yl rings. The crystal packing is dominated by weak C—H⋯O interactions. []
  • Relevance: Although not a direct analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, this compound shares the common feature of incorporating two pyridin-2-ylmethyl moieties. The presence of these groups in diverse chemical structures highlights their potential significance in molecular recognition or biological activity. []

N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)

  • Compound Description: VU0424238 is a highly selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits favorable pharmacological properties and is under clinical evaluation for various psychiatric and neurodegenerative disorders. []
  • Relevance: While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, VU0424238 incorporates both a pyridine and a pyrimidine ring in its structure. This highlights the importance of these heterocycles in designing molecules with activity at the central nervous system targets. []

4-Aryl-5-alkoxycarbonyl-6-hydroxy-6-methyl-4,5,6,7-tetrahydro-3-hydroxy-2-(pyridin-2-yl)indazoles

  • Compound Description: This class of N-pyridinyl tetrahydroindazoles was synthesized using cyclic β-ketoesters as starting materials. The synthesis shows high regioselectivity, yielding compounds with the pyridyl group consistently at the N(2) position of the indazole ring. []
  • Relevance: Similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, these compounds feature a pyridin-2-yl substituent. The presence of this group in diverse heterocyclic systems emphasizes its potential role in binding interactions or modulating biological activity. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and highly selective inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). It exhibits improved aqueous solubility and oral absorption compared to earlier analogs, making it a promising clinical candidate for diseases associated with ACAT-1 overexpression. []
  • Relevance: While K-604 does not share a direct structural resemblance to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, both compounds utilize a substituted pyridine ring as a key structural motif. The presence of various substituents on the pyridine ring in both cases highlights the potential for modulating physicochemical properties and biological activity through modifications of this heterocycle. []
  • Compound Description: This series of compounds demonstrated promising antimicrobial activity, surpassing the reference drug Streptomycin in some assays. Docking studies suggested tRNA (guanine37-N1)-methyltransferase as a potential target for these compounds. []
  • Relevance: These compounds belong to the broader family of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the versatility of this core structure in generating molecules with diverse biological activities. While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, both exemplify the use of heterocyclic systems in medicinal chemistry. []

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives

  • Compound Description: This series represents highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. These inhibitors show promise as anticancer drug candidates, with compound 83 demonstrating marked tumor growth inhibition in vivo with a favorable safety profile. [, ]
  • Relevance: This group of compounds exhibits a close structural relationship to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, sharing a pyridin-2-yl substituent at the 2-position of the pyrimidine ring. This structural similarity emphasizes the importance of this specific substitution pattern in achieving potent and selective kinase inhibition. [, ]

5,5′-(Ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) and 1,2-bis(pyrimido[5,4e][1,2,4] triazolo[3,4‐b][1,3,4]thiadiazin‐3‐yl)ethane

  • Compound Description: These compounds, specifically the 1-methylpiperazine and 1-ethylpiperazine derivatives of the former, showed potent inhibitory activity against 15-lipoxygenase, an enzyme involved in inflammatory processes. []
  • Relevance: Both compound series highlight the broad utility of substituted pyrimidines in medicinal chemistry, even though they are not direct analogs of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of diverse tertiary amine substituents on the pyrimidine ring showcases the ability to fine-tune biological activity through structural modifications. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (9b)

  • Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor. In rat models of amyloid-β1-42-induced Alzheimer's disease, it demonstrated neuroprotective effects, improving learning and memory function. The compound's beneficial effects are attributed to its antioxidant, antiapoptotic, and neurotransmitter-regulating properties. []
  • Relevance: Although not structurally similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, compound 9b emphasizes the importance of substituted pyridines in medicinal chemistry, particularly in targeting neurological disorders. []

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound, along with its side product (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one, are dihydropyrimidine derivatives synthesized via aldol condensation reactions. These compounds are considered potential precursors for diverse dihydropyrimidine-like structures. []
  • Relevance: These compounds exemplify the diverse structures accessible through modifications of the pyrimidine ring, highlighting its versatility in synthetic chemistry. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation in rat mesenteric arteries primarily through a cGMP-dependent mechanism, but also exhibits cGMP-independent effects, such as blocking Ca2+ influx. []
  • Relevance: BAY 41-2272 highlights the use of substituted pyrimidines in cardiovascular research. While not a direct structural analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, it underscores the broad pharmacological potential of this heterocyclic class. []

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole propan-2-ol monosolvate

  • Compound Description: This compound's crystal structure reveals the formation of chains through N—H⋯O and O—H⋯N hydrogen bonds. Two polymorphs of this compound, triclinic and monoclinic, have been reported. []
  • Relevance: This compound highlights the significance of pyridine and benzimidazole motifs in chemical structures, even though it is not structurally similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. []
  • Compound Description: This study investigated the mass spectrometry fragmentation patterns of a series of N-(pyrimidin-2-yl)amino acids (glycine, alanine, phenylalanine) and their corresponding methyl esters. The findings reveal characteristic fragmentation pathways, including losses of COOH, R2OH, water, and methanol. []
  • Relevance: These compounds provide a basic framework for understanding the fragmentation behavior of pyrimidine-containing molecules. Although structurally simpler than 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, they contribute to the knowledge base of pyrimidine chemistry. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase (PDE) 10A. It demonstrates efficacy in a rat conditioned avoidance response (CAR) test, suggesting potential as a therapeutic agent for psychosis and schizophrenia. []
  • Relevance: This compound emphasizes the utility of substituted pyrimidines in targeting neurological pathways and diseases. Although not a direct analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, it exemplifies the potential of this heterocyclic class in drug discovery for complex neurological conditions. []

Properties

CAS Number

55417-80-6

Product Name

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

IUPAC Name

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

InChI Key

DQUCWFVHSABFCW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.